molecular formula C8H16N2O2S2 B14742076 Propanamide, N,N'-1,2-ethanediylbis[3-mercapto- CAS No. 818-41-7

Propanamide, N,N'-1,2-ethanediylbis[3-mercapto-

Cat. No.: B14742076
CAS No.: 818-41-7
M. Wt: 236.4 g/mol
InChI Key: BSICYDQQORWGMR-UHFFFAOYSA-N
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Description

Propanamide, N,N’-1,2-ethanediylbis[3-mercapto-] is a chemical compound with the molecular formula C8H16N2O2S2 It is characterized by the presence of two propanamide groups connected by an ethanediyl bridge, each bearing a mercapto group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propanamide, N,N’-1,2-ethanediylbis[3-mercapto-] typically involves the reaction of ethanediamine with 3-mercaptopropanoic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

    Step 1: Ethanediamine is reacted with 3-mercaptopropanoic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the intermediate.

    Step 2: The intermediate is then purified and subjected to further reaction to yield the final product, Propanamide, N,N’-1,2-ethanediylbis[3-mercapto-].

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

Propanamide, N,N’-1,2-ethanediylbis[3-mercapto-] undergoes various chemical reactions, including:

    Oxidation: The mercapto groups can be oxidized to form disulfides.

    Reduction: The compound can be reduced to yield the corresponding thiols.

    Substitution: The amide groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles such as amines and alcohols can be used under basic conditions.

Major Products Formed

    Oxidation: Disulfides are formed as major products.

    Reduction: Thiols are the primary products.

    Substitution: Various substituted amides and esters can be formed depending on the nucleophile used.

Scientific Research Applications

Propanamide, N,N’-1,2-ethanediylbis[3-mercapto-] has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme inhibition and protein modification.

    Industry: It is used in the production of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of Propanamide, N,N’-1,2-ethanediylbis[3-mercapto-] involves its interaction with various molecular targets. The mercapto groups can form covalent bonds with thiol groups in proteins, leading to the inhibition of enzyme activity. Additionally, the amide groups can participate in hydrogen bonding and other interactions, affecting the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

    Propanamide, N,N’-1,2-ethanediylbis[2,3,3,3-tetrafluoro-2-(heptafluoropropoxy)-]: This compound has similar structural features but contains fluorinated groups, which can significantly alter its properties.

    Propanamide, N,N’-1,2-ethanediylbis[3-mercapto-2,2-dimethylpropanoic acid]: This compound has additional methyl groups, affecting its reactivity and applications.

Uniqueness

Propanamide, N,N’-1,2-ethanediylbis[3-mercapto-] is unique due to its specific combination of functional groups, which allows for diverse chemical reactions and applications. Its ability to form disulfides and thiols makes it particularly valuable in biochemical research and industrial applications.

Properties

CAS No.

818-41-7

Molecular Formula

C8H16N2O2S2

Molecular Weight

236.4 g/mol

IUPAC Name

3-sulfanyl-N-[2-(3-sulfanylpropanoylamino)ethyl]propanamide

InChI

InChI=1S/C8H16N2O2S2/c11-7(1-5-13)9-3-4-10-8(12)2-6-14/h13-14H,1-6H2,(H,9,11)(H,10,12)

InChI Key

BSICYDQQORWGMR-UHFFFAOYSA-N

Canonical SMILES

C(CS)C(=O)NCCNC(=O)CCS

Origin of Product

United States

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